molecular formula C27H34N2O2 B10832931 (11bS)-2-[[(1R)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methyl]-3-ethyl-4,6,7,11b-tetrahydro-1H-benzo[a]quinolizine

(11bS)-2-[[(1R)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methyl]-3-ethyl-4,6,7,11b-tetrahydro-1H-benzo[a]quinolizine

Cat. No.: B10832931
M. Wt: 418.6 g/mol
InChI Key: GAUYNTGXYGJOSH-RPBOFIJWSA-N
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Description

Alkaloid derivative 4 is a synthetic compound derived from naturally occurring alkaloids. Alkaloids are a diverse group of naturally occurring organic compounds that contain nitrogen atoms. They are primarily found in plants and have significant pharmacological effects. Alkaloid derivative 4 is of particular interest due to its potential therapeutic applications and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of alkaloid derivative 4 typically involves multiple steps, starting from a naturally occurring alkaloid. One common method includes the use of an Ugi multicomponent reaction, which allows for the rapid generation of molecular diversity. This reaction involves the combination of an isocyanide, a carboxylic acid, and an amine under mild conditions to form the desired product . Post-Ugi modifications, such as Pictet-Spengler cyclization, can further enhance the complexity of the molecule .

Industrial Production Methods: Industrial production of alkaloid derivative 4 may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: Alkaloid derivative 4 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Alkaloid derivative 4 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Alkaloid derivative 4 can be compared with other similar compounds, such as:

Uniqueness: Alkaloid derivative 4 is unique due to its specific synthetic route and the potential for diverse modifications. This allows for the exploration of a wide range of biological activities and therapeutic applications.

Similar Compounds:

  • Indole alkaloids
  • Isoquinoline alkaloids
  • Pyrrolidine alkaloids
  • Tropane alkaloids

By understanding the detailed properties and applications of alkaloid derivative 4, researchers can further explore its potential in various scientific and industrial fields.

Properties

Molecular Formula

C27H34N2O2

Molecular Weight

418.6 g/mol

IUPAC Name

(11bS)-2-[[(1R)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methyl]-3-ethyl-4,6,7,11b-tetrahydro-1H-benzo[a]quinolizine

InChI

InChI=1S/C27H34N2O2/c1-4-18-17-29-12-10-19-7-5-6-8-22(19)25(29)14-21(18)13-24-23-16-27(31-3)26(30-2)15-20(23)9-11-28-24/h5-8,15-16,24-25,28H,4,9-14,17H2,1-3H3/t24-,25+/m1/s1

InChI Key

GAUYNTGXYGJOSH-RPBOFIJWSA-N

Isomeric SMILES

CCC1=C(C[C@H]2C3=CC=CC=C3CCN2C1)C[C@@H]4C5=CC(=C(C=C5CCN4)OC)OC

Canonical SMILES

CCC1=C(CC2C3=CC=CC=C3CCN2C1)CC4C5=CC(=C(C=C5CCN4)OC)OC

Origin of Product

United States

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